molecular formula C11H6ClNO4 B1584872 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde CAS No. 329222-78-8

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Cat. No. B1584872
M. Wt: 251.62 g/mol
InChI Key: DIZCCNXYIFDHAX-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is a research chemical with the CAS number 329222-78-8 . It has a molecular weight of 251.63 . The IUPAC name for this compound is 5-(2-chloro-5-nitrophenyl)-2-furaldehyde .


Molecular Structure Analysis

The InChI code for 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is 1S/C11H6ClNO4/c12-10-3-1-7 (13 (15)16)5-9 (10)11-4-2-8 (6-14)17-11/h1-6H . The canonical SMILES representation is C1=CC(=C(C=C1N+[O-])C2=CC=C(O2)C=O)Cl .


Physical And Chemical Properties Analysis

This compound has a boiling point of 408.8 ℃ at 760 mmHg and a density of 1.454 g/cm^3 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Thermodynamic Properties and Synthesis Applications

1. Thermodynamic Properties The thermodynamic properties of compounds like 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde have been explored to enhance our understanding of their nature and to optimize processes related to their synthesis and application. Dibrivnyi et al. (2015) conducted a study to determine the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of similar compounds at 298.15 K. This knowledge contributes to practical applications in synthesis and purification processes (Dibrivnyi et al., 2015).

2. Applications in Synthesis A key application of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde derivatives is in the synthesis of various chemical structures. For instance, Dhaduk and Joshi (2022) reported the synthesis of isoxazole derivatives using 5-(4-nitrophenyl)furan-2-carbaldehyde. These derivatives exhibited notable antibacterial and antifungal activities, highlighting the compound's significance in creating pharmaceutical agents (Dhaduk & Joshi, 2022).

Catalysis and Antimicrobial Activity

3. Catalytic Synthesis The compound's derivatives are also valuable in catalytic synthesis. Prabakaran et al. (2021) synthesized derivatives using TiO2-ZnS as a catalyst, exhibiting potential as antioxidants. This showcases the compound's role in developing antioxidant agents through innovative catalytic processes (Prabakaran, Manivarman, & Bharanidharan, 2021).

4. Antimicrobial Applications 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde and its derivatives also demonstrate antimicrobial activities. Matiichuk et al. (2021) synthesized compounds from this group that showed significant activity against various bacterial and fungal strains, suggesting their potential in antimicrobial drug development (Matiichuk et al., 2021).

Neuroprotective Activities

5. Neuroprotective Potential The derivatives of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde also exhibit neuroprotective activities. Li et al. (2016) discovered new compounds from Gastrodia elata containing derivatives of this chemical, which showed potential neuroprotective activity against cell damage. This finding opens avenues for drug development in neurodegenerative diseases (Li et al., 2016).

properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-10-3-1-7(13(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZCCNXYIFDHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347277
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

CAS RN

329222-78-8
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Aslam, S Khakwani, A Nazeer, MN Shahi… - Asian Journal of …, 2016 - researchgate.net
Conversion of carbonyl functionalities into oximes is an important reaction in organic chemistry since oximes are highly crystalline compounds that find applications not only for …
Number of citations: 4 www.researchgate.net

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